![molecular formula C7H8N4 B1396156 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1155846-90-4](/img/structure/B1396156.png)
3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine
Overview
Description
3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. It exists in two possible tautomeric forms: the 1H-isomer and the 2H-isomer . These compounds are characterized by their bicyclic structure, resulting from the fusion of a pyrazole ring and a pyridine ring . Since their discovery, they have attracted significant interest due to their structural resemblance to purine bases like adenine and guanine.
2.
Synthesis Analysis
The synthesis of 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine involves various methods. Researchers have explored both preformed pyrazoles or pyridines as starting materials. Notably, the first monosubstituted 1H-pyrazolo[3,4-B]pyridine was synthesized by Ortoleva in 1908 using diphenylhydrazone and pyridine with iodine. Subsequent studies have expanded the synthetic toolbox, leading to a diverse array of derivatives .
3.
Molecular Structure Analysis
The molecular structure of 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine consists of fused pyrazole and pyridine rings. The diversity centers within the molecule include positions N1, C3, C4, C5, and C6. These substituents significantly impact the compound’s properties and biological activity .
4.
Chemical Reactions Analysis
Research has explored various chemical reactions involving 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine. These reactions include functional group transformations, cyclizations, and modifications of the pyrazole and pyridine moieties. Understanding these reactions is crucial for designing novel derivatives with specific properties .
5.
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary based on their substituents. Researchers have investigated solubility, melting points, stability, and spectroscopic characteristics. These properties play a crucial role in their applications .
7.
Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which include 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine, have been extensively studied for their biomedical applications . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Methods
There have been numerous synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives, including 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
ALK Inhibitors
1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent ALK inhibitors . This suggests potential applications in the treatment of cancers that are driven by mutations in the ALK gene.
Cyclization Reactions
Compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton, which would include 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine, can be synthesized from aryl methyl ketones, malononitrile, and 5-aminopyrazoles through a novel [3 + 1 + 1 + 1] cyclization reaction . This I2-meditated process allows direct cleavage of the C–C bond of malononitrile to generate a .
PPARα Activation
1H-pyrazolo-[3,4-b]pyridine derivatives have been studied for their ability to activate PPARα . PPARα is a key regulator of lipid metabolism and inflammation, and its activation has therapeutic potential in conditions such as dyslipidemia, atherosclerosis, and inflammation .
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to target cdk2, a protein kinase involved in cell cycle regulation , and peroxisome proliferator-activated receptor α (PPARα), a transcriptional factor involved in regulating fatty acid metabolism . Another study identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of ALK-L1196M, a mutation that causes resistance to crizotinib, a drug used to treat non-small cell lung cancer .
Mode of Action
For instance, 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit ALK-L1196M, thereby suppressing the proliferation of cells harboring this mutation .
Biochemical Pathways
Based on the targets of related compounds, it can be inferred that it may affect pathways related to cell cycle regulation, fatty acid metabolism, and cell proliferation .
Result of Action
Based on the reported effects of related compounds, it can be inferred that it may lead to changes in cell cycle regulation, fatty acid metabolism, and cell proliferation .
Safety and Hazards
properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCRJEFBBHEMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine | |
CAS RN |
1155846-90-4 | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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